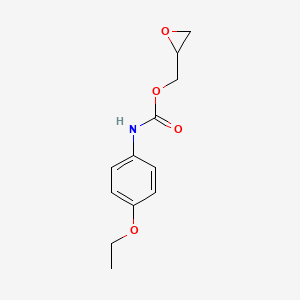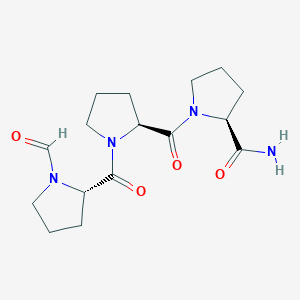
1-Formyl-L-prolyl-L-prolyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formyl-L-prolyl-L-prolyl-L-prolinamide is a compound with the molecular formula C11H17N3O3. It contains 35 bonds, including 18 non-hydrogen bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 primary amide (aliphatic), 2 tertiary amides (aliphatic), and 2 pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be synthesized starting from L-proline. One method involves forming L-proline methyl ester hydrochloride, followed by ammonolysis to obtain a synthetic solution containing L-prolinamide. The residual L-prolinamide hydrochloride in the synthetic solution is decomposed into L-prolinamide by an inorganic base under a non-aqueous environment, effectively removing byproducts and impurities .
Another method involves the racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst. This method employs an immobilized enzyme variant, CalBopt-24 T245S, in 2-methyl-2-butanol at 70°C, achieving high L-prolinamide concentrations with excellent optical purity .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of biocatalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Formyl-L-prolyl-L-prolyl-L-prolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes multiple amide groups and pyrrolidine rings, allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents that facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.
Applications De Recherche Scientifique
1-Formyl-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology and medicine, it serves as a building block for peptides and proteins, and its derivatives are studied for their potential therapeutic properties. In industry, the compound is utilized in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 1-Formyl-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound’s amide groups and pyrrolidine rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-Formyl-L-prolyl-L-prolyl-L-prolinamide can be compared with other similar compounds, such as L-proline amide hydrolase (PAH) and prolyl aminopeptidases (PAP). These compounds share structural similarities, including the presence of amide groups and pyrrolidine rings. this compound is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions .
List of Similar Compounds:- L-proline amide hydrolase (PAH)
- Prolyl aminopeptidases (PAP)
- Prolinases (Pro-Xaa dipeptidase)
These compounds share some structural features with this compound but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
880637-74-1 |
|---|---|
Formule moléculaire |
C16H24N4O4 |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-formylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N4O4/c17-14(22)11-4-2-8-19(11)16(24)13-6-3-9-20(13)15(23)12-5-1-7-18(12)10-21/h10-13H,1-9H2,(H2,17,22)/t11-,12-,13-/m0/s1 |
Clé InChI |
FTHBFASRRMEYEI-AVGNSLFASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C=O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N |
SMILES canonique |
C1CC(N(C1)C=O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


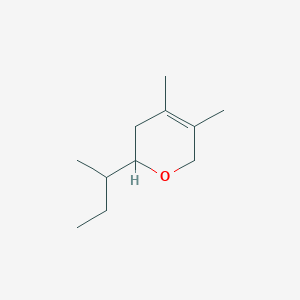
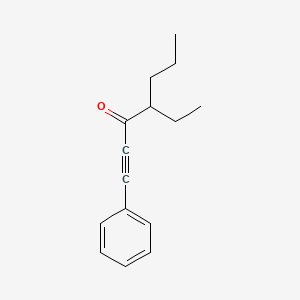
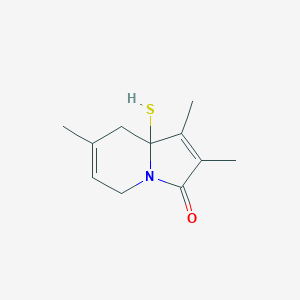
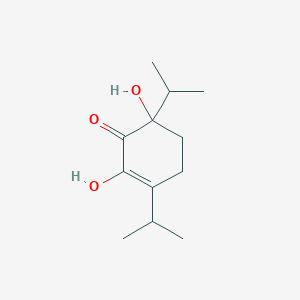




![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
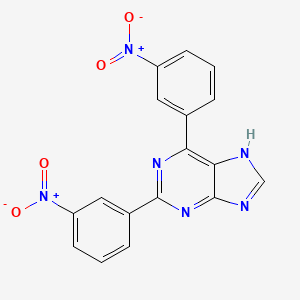
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)


